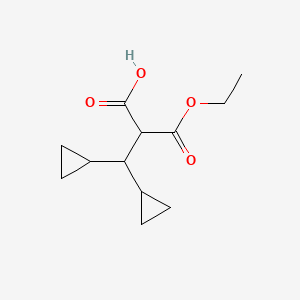
3,3-Dicyclopropyl-2-(ethoxycarbonyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dicyclopropyl-2-(ethoxycarbonyl)propanoic acid is a chemical compound with the molecular formula C12H18O4 and a molecular weight of 226.27 g/mol . It is characterized by the presence of two cyclopropyl groups and an ethoxycarbonyl group attached to a propanoic acid backbone. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of 3,3-Dicyclopropyl-2-(ethoxycarbonyl)propanoic acid typically involves the reaction of cyclopropylmethyl bromide with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, followed by hydrolysis and decarboxylation to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3,3-Dicyclopropyl-2-(ethoxycarbonyl)propanoic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl group, leading to the formation of esters or amides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,3-Dicyclopropyl-2-(ethoxycarbonyl)propanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,3-Dicyclopropyl-2-(ethoxycarbonyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biochemical effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3,3-Dicyclopropyl-2-(ethoxycarbonyl)propanoic acid can be compared with other similar compounds, such as:
3,3-Dicyclopropylpropanoic acid: Lacks the ethoxycarbonyl group, resulting in different chemical reactivity and applications.
Ethyl 3,3-dicyclopropylpropanoate: Similar structure but with an ester functional group, leading to variations in its chemical behavior and uses.
Properties
Molecular Formula |
C12H18O4 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-(dicyclopropylmethyl)-3-ethoxy-3-oxopropanoic acid |
InChI |
InChI=1S/C12H18O4/c1-2-16-12(15)10(11(13)14)9(7-3-4-7)8-5-6-8/h7-10H,2-6H2,1H3,(H,13,14) |
InChI Key |
BRPGWXUVQLGSTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C1CC1)C2CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















